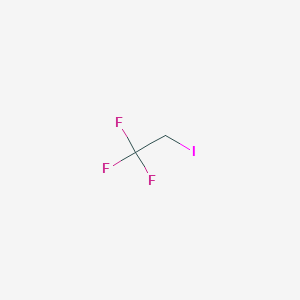

1,1,1-Trifluoro-2-iodoethane

Description

The exact mass of the compound 1,1,1-Trifluoro-2-iodoethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-2-iodoethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-iodoethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUFQLNMRAACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188810 | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-83-3 | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1,1,1-Trifluoro-2-iodoethane physical properties"

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-2-iodoethane

Introduction

1,1,1-Trifluoro-2-iodoethane, identified by the CAS Number 353-83-3, is a halogenated organic compound with the chemical formula C2H2F3I.[1] Also known by synonyms such as 2-Iodo-1,1,1-trifluoroethane and 2,2,2-Trifluoroethyl iodide, this compound is a significant intermediate in organic synthesis and pharmaceutical development.[1][2] Its unique molecular structure, featuring a trifluoromethyl group (-CF3) and an iodine atom, imparts distinctive physical and chemical properties that are crucial for its application.[1][3] In the pharmaceutical industry, for instance, the incorporation of fluorinated moieties into drug candidates can enhance metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the core physical properties of 1,1,1-Trifluoro-2-iodoethane, detailed for researchers, scientists, and professionals in drug development.

Chemical Identity

-

IUPAC Name : 1,1,1-trifluoro-2-iodoethane[4]

-

SMILES String : FC(F)(F)CI[5]

-

InChI Key : RKOUFQLNMRAACI-UHFFFAOYSA-N[5]

Core Physical Properties

At room temperature, 1,1,1-Trifluoro-2-iodoethane is a liquid.[1][5] It is characterized as a clear, colorless to light yellow or pink liquid, with its hue potentially shifting due to exposure to light or the presence of impurities.[1][2][6] Like many volatile halogenated compounds, it may possess a sweet odor.[7]

The physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Notes and Conditions |

| Boiling Point | 53-55 °C | At atmospheric pressure.[1][2] |

| 54.8 °C | (lit.)[5][8] | |

| Density | 2.115 to 2.130 g/mL | at 25 °C[2] |

| 2.13 g/mL | at 25 °C (lit.)[1][5] | |

| 2.16 g/mL | Specific Gravity (20/20)[9] | |

| Refractive Index | 1.401 | n20/D (lit.)[1][5] |

| 1.4000 to 1.4020 | at 20°C, 589 nm[10] | |

| Vapor Pressure | 3.96 psi | at 20 °C[5] |

| Solubility | Insoluble in water. | Soluble in alcohol and ether.[2][6] |

| Appearance | Clear pale yellow to red colored liquid. | [2][6] |

| Colorless to Light yellow clear liquid. | [9] | |

| Purity (Assay) | Not less than 98% | By Gas Chromatography (GC).[2] |

| min. 99.0% | By Gas Chromatography (GC).[5][9] | |

| Storage Temperature | 2-8°C | Recommended.[5][11] |

| Stabilizer | Contains copper as a stabilizer. | [5] |

Molecular Structure and Property Relationships

The physical characteristics of 1,1,1-Trifluoro-2-iodoethane are a direct consequence of its molecular structure. The presence of both highly electronegative fluorine atoms and a large, polarizable iodine atom creates a molecule with significant polarity and a high molecular mass, which in turn dictates its intermolecular forces and bulk properties.

Experimental Protocols for Property Determination

While specific experimental protocols from the literature for 1,1,1-Trifluoro-2-iodoethane are not detailed in the provided search results, standard methodologies for determining the physical properties of liquid haloalkanes are well-established.

1. Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid boils and condenses steadily) is recorded as the boiling point. For volatile compounds, a micro-boiling point apparatus can be used.

2. Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is determined at a constant temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.

3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale, with temperature control being critical (typically at 20 °C).

4. Purity Assay (Gas Chromatography - GC): The purity of 1,1,1-Trifluoro-2-iodoethane is commonly assessed by gas chromatography.[2][9] A small sample is vaporized and passed through a chromatographic column. The components are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the amount of each component, and the purity is expressed as the area percentage of the main peak.

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound.

Spectral Information

Beyond the core physical properties, spectral data is essential for the structural confirmation and identification of 1,1,1-Trifluoro-2-iodoethane. Publicly available databases contain spectral information for this compound, including:

-

Nuclear Magnetic Resonance (NMR) Spectra : ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[4][12]

-

Infrared (IR) Spectroscopy : FTIR and vapor-phase IR spectra provide information about the functional groups and bond vibrations within the molecule.[4][13]

-

Mass Spectrometry (MS) : Electron ionization mass spectra are available, showing the fragmentation pattern of the molecule, which is useful for confirming its molecular weight and structure.[4][13]

Safety and Handling

1,1,1-Trifluoro-2-iodoethane is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8][14]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][14]

-

Precautionary Measures : Standard precautions include avoiding inhalation of vapors, washing skin thoroughly after handling, and using the substance only in well-ventilated areas.[11] Personal protective equipment (PPE), such as gloves and eye shields, is mandatory.[14][15]

-

Storage : The compound should be stored in a tightly closed container in a cool, well-ventilated place, with a recommended storage temperature of 2-8°C.[5][11] It is classified as a combustible liquid.[14] Some commercial formulations contain copper as a stabilizer.[5]

References

- 1. innospk.com [innospk.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]

- 4. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Iodo-1 1 1 Trifluoroethane, 2-Iodo-1,1,1-Trifluoroethane-353-83-3, 2 2 2-trifluoroethyl iodide , 2,2,2- TRIFLUORO ETHYL IODIDE suppliers in India. [sodiumiodide.net]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chembk.com [chembk.com]

- 9. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Iodo-1,1,1-trifluoroethane, 99% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]

- 13. 1,1,1-Trifluoro-2-iodoethane [webbook.nist.gov]

- 14. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

"1,1,1-Trifluoro-2-iodoethane chemical structure and CAS number 353-83-3"

An In-depth Technical Guide to 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-2-iodoethane, identified by CAS number 353-83-3, is a pivotal halogenated hydrocarbon in modern organic synthesis. Its unique chemical structure, featuring a stable trifluoromethyl group adjacent to a reactive carbon-iodine bond, renders it an essential reagent for introducing the 2,2,2-trifluoroethyl moiety into a wide range of organic molecules.[1][2] This modification is of paramount importance in the pharmaceutical and agrochemical industries, as the incorporation of fluorine can significantly enhance a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 1,1,1-Trifluoro-2-iodoethane, with a focus on detailed experimental protocols and its role as a versatile building block in synthetic chemistry.

Chemical Structure and Identification

1,1,1-Trifluoro-2-iodoethane is a two-carbon ethane (B1197151) backbone substituted with three fluorine atoms on one carbon and an iodine atom on the other.[5] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which influences the reactivity of the adjacent C-I bond.[1] The iodine atom serves as an excellent leaving group in nucleophilic substitution and a key component in various metal-catalyzed cross-coupling reactions.[1]

Table 1: Chemical Identifiers for 1,1,1-Trifluoro-2-iodoethane

| Identifier | Value |

| CAS Number | 353-83-3[6] |

| Molecular Formula | C₂H₂F₃I[6] |

| Molecular Weight | 209.94 g/mol [6] |

| IUPAC Name | 1,1,1-trifluoro-2-iodoethane[3] |

| Synonyms | 2,2,2-Trifluoroethyl iodide, 2-Iodo-1,1,1-trifluoroethane, Trifluoroethyl iodide[6][7] |

| InChI | InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2[7] |

| InChIKey | RKOUFQLNMRAACI-UHFFFAOYSA-N[7] |

| SMILES | C(C(F)(F)F)I[5] |

| EC Number | 206-541-0[8] |

| Beilstein/REAXYS | 1733201[8] |

Physicochemical and Spectroscopic Properties

At room temperature, 1,1,1-Trifluoro-2-iodoethane is a clear, colorless to pink liquid with moderate volatility.[9] Its high density is characteristic of iodinated organic compounds.[7] It is sensitive to light and is often stored with a copper stabilizer.[7]

Table 2: Physicochemical Properties of 1,1,1-Trifluoro-2-iodoethane

| Property | Value |

| Appearance | Clear colorless to pink liquid[9] |

| Boiling Point | 54.8 °C (lit.)[7] |

| Density | 2.13 g/mL at 25 °C (lit.)[7] |

| Refractive Index (n20/D) | 1.401 (lit.)[7] |

| Vapor Pressure | 3.96 psi (20 °C)[7] |

| Storage Temperature | 2-8°C[7] |

| Solubility | Insoluble in water[9] |

Table 3: Summary of Spectroscopic Data for 1,1,1-Trifluoro-2-iodoethane

| Technique | Description of Key Features |

| ¹H NMR | The proton NMR spectrum shows a single signal for the two protons of the -CH₂- group. This signal appears as a quartet due to coupling with the three adjacent fluorine atoms (J-coupling).[10] |

| ¹³C NMR | The carbon NMR spectrum displays two signals. The carbon of the -CH₂I group and the carbon of the -CF₃ group, each with characteristic splitting patterns due to C-F coupling.[3] |

| ¹⁹F NMR | The fluorine NMR spectrum exhibits a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two adjacent protons. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns include the loss of the iodine atom, resulting in a peak at m/z 83 (CF₃CH₂⁺), and a prominent peak for the iodine cation at m/z 127.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands. Strong C-F stretching vibrations are observed in the 1100-1300 cm⁻¹ region. C-H stretching vibrations appear around 2900-3000 cm⁻¹. The C-I stretching vibration is found in the fingerprint region at lower wavenumbers, typically around 500-600 cm⁻¹.[3][11] |

Synthesis Methodologies

The industrial production of 1,1,1-Trifluoro-2-iodoethane is primarily achieved through two main pathways, starting from readily available fluorinated precursors.

References

- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]

- 8. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]

- 11. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis and Preparation of 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) is a critical building block in organic synthesis, particularly for the introduction of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 1,1,1-trifluoro-2-iodoethane, including detailed experimental protocols, quantitative data analysis, and workflow visualizations. The primary methods discussed are the halogen exchange reaction from 2,2,2-trifluoroethyl precursors and the direct iodination of 1,1,1-trifluoroethane (B1214931).

Introduction

The incorporation of fluorine into drug candidates and functional materials is a widely adopted strategy to enhance their chemical and physiological properties. The trifluoroethyl group, in particular, has emerged as a valuable substituent. 1,1,1-Trifluoro-2-iodoethane is a key reagent for introducing this group, serving as a versatile intermediate in nucleophilic substitution and radical reactions.[1][2] This guide details the most common and effective methods for its laboratory-scale synthesis.

Synthetic Methodologies

Two primary strategies dominate the synthesis of 1,1,1-trifluoro-2-iodoethane: halogen exchange reactions and direct iodination. A third, less common approach involves photochemical methods.

Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction, a classic Sₙ2 process, is a highly effective method for preparing alkyl iodides.[3][4][5] In the context of 1,1,1-trifluoro-2-iodoethane synthesis, this involves the substitution of a good leaving group, such as a tosylate, from a 2,2,2-trifluoroethyl precursor with an iodide ion. This multi-step approach typically begins with the readily available 2,2,2-trifluoroethanol (B45653).

Logical Workflow for Halogen Exchange Synthesis

Caption: Workflow for the synthesis of 1,1,1-trifluoro-2-iodoethane via halogen exchange.

Experimental Protocol: Two-Step Synthesis from 2,2,2-Trifluoroethanol

Step 1: Synthesis of 2,2,2-Trifluoroethyl Tosylate

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl tosylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1,1,1-Trifluoro-2-iodoethane (Finkelstein Reaction)

-

Dissolve the crude 2,2,2-trifluoroethyl tosylate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The precipitation of sodium tosylate drives the reaction to completion.[6]

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purify the crude product by distillation to obtain pure 1,1,1-trifluoro-2-iodoethane.

| Reagent/Product | Molar Mass ( g/mol ) | Starting Quantity (moles) | Yield (%) | Purity (%) |

| 2,2,2-Trifluoroethanol | 100.04 | 1.0 | - | >99 |

| 2,2,2-Trifluoroethyl Tosylate | 254.21 | - | ~95 (crude) | - |

| 1,1,1-Trifluoro-2-iodoethane | 209.94 | - | 80-90 (from tosylate) | >99 |

Table 1: Quantitative data for the two-step synthesis of 1,1,1-trifluoro-2-iodoethane.

Direct Iodination of 1,1,1-Trifluoroethane

A more direct route to 1,1,1-trifluoro-2-iodoethane involves the direct halogenation of 1,1,1-trifluoroethane with iodine.[1][7] This method often requires the use of a catalyst to facilitate the C-H bond activation and subsequent iodination.

Experimental Workflow for Direct Iodination

Caption: General workflow for the direct iodination of 1,1,1-trifluoroethane.

Experimental Protocol: Catalytic Direct Iodination

Note: This is a general procedure and specific catalysts and conditions can vary and are often proprietary.

-

A high-pressure reactor is charged with a suitable catalyst (e.g., a metal salt on a support).[8]

-

The reactor is sealed and purged with an inert gas.

-

Iodine is introduced into the reactor.

-

1,1,1-Trifluoroethane is then introduced into the reactor to the desired pressure.

-

The reactor is heated to the target temperature (typically in the range of 150-300 °C) and the reaction is allowed to proceed for several hours.

-

After cooling and venting the reactor, the crude product is collected.

-

Purification is typically achieved through washing with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine, followed by fractional distillation.

| Reactant/Product | Molar Mass ( g/mol ) | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| 1,1,1-Trifluoroethane | 84.04 | Varies | 150-300 | Varies | Moderate | >98 |

| Iodine | 253.81 | |||||

| 1,1,1-Trifluoro-2-iodoethane | 209.94 |

Table 2: Typical reaction parameters and outcomes for the direct iodination of 1,1,1-trifluoroethane.

Photochemical Synthesis

The synthesis of 1,1,1-trifluoro-2-iodoethane can also be achieved through photochemical methods, which involve the radical-initiated iodination of 1,1,1-trifluoroethane. This approach often utilizes a light source to generate iodine radicals, which then react with the substrate.

Experimental Protocol: Photochemical Iodination

-

A quartz reaction vessel is charged with 1,1,1-trifluoroethane and iodine.

-

The vessel is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the excess iodine is removed by washing with a sodium thiosulfate solution.

-

The organic product is then purified by distillation.

| Reactant/Product | Molar Mass ( g/mol ) | Light Source | Temperature (°C) | Yield (%) | Purity (%) |

| 1,1,1-Trifluoroethane | 84.04 | UV Lamp | 25-100 | Variable | >97 |

| Iodine | 253.81 | ||||

| 1,1,1-Trifluoro-2-iodoethane | 209.94 |

Table 3: General conditions and results for the photochemical synthesis of 1,1,1-trifluoro-2-iodoethane.

Characterization and Purity Analysis

The identity and purity of the synthesized 1,1,1-trifluoro-2-iodoethane are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, while MS provides information about its molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-F and C-I bonds.[9]

Commercial grades of 1,1,1-trifluoro-2-iodoethane are typically available with purities of 99% or higher.[10][11]

Safety and Handling

1,1,1-Trifluoro-2-iodoethane is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is an irritant to the skin, eyes, and respiratory system.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

The synthesis of 1,1,1-trifluoro-2-iodoethane is a well-established process with multiple viable routes. The choice of method often depends on the available starting materials, desired scale, and equipment. The two-step halogen exchange from 2,2,2-trifluoroethanol via a tosylate intermediate is a reliable and high-yielding laboratory-scale method. Direct iodination of 1,1,1-trifluoroethane offers a more atom-economical approach but may require specialized high-pressure equipment. Photochemical methods provide an alternative, often under milder conditions. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this important fluorinated building block in their work.

References

- 1. innospk.com [innospk.com]

- 2. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]

- 8. WO2006086057A2 - Direct one-step synthesis of trifluoromethyl iodide - Google Patents [patents.google.com]

- 9. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,1,1-Trifluoro-2-iodoethane (99%) - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I). This document collates available quantitative data, details experimental protocols for the acquisition of such data, and presents visual aids to understand the structural relationships and experimental workflows.

Spectroscopic Data Summary

The following tables summarize the reported NMR spectroscopic data for 1,1,1-Trifluoro-2-iodoethane. This data is crucial for the structural elucidation and purity assessment of this important fluorinated building block in organic synthesis.

¹H NMR Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 3.560 | Quartet (q) | ³J(H-F) = 9.69 | -CH₂- |

Table 1: ¹H NMR spectroscopic data for 1,1,1-Trifluoro-2-iodoethane. Data sourced from ChemicalBook.[1][2]

¹³C NMR Data

While spectral data for ¹³C NMR of 1,1,1-Trifluoro-2-iodoethane is indicated to be available in databases such as SpectraBase and ChemicalBook, specific, publicly available quantitative data for chemical shifts and coupling constants are not readily found in the immediate literature.[3][4][5] Generally, for analogous iodoalkanes, the carbon atom attached to the iodine shows a significant chemical shift.[6] For fluorinated carbons, large C-F coupling constants are expected.

¹⁹F NMR Data

Specific experimental ¹⁹F NMR data for 1,1,1-Trifluoro-2-iodoethane, including chemical shift and coupling constants, is not explicitly available in the reviewed public literature. However, based on typical chemical shift ranges for trifluoromethyl (-CF₃) groups, the signal is expected to appear in a characteristic region of the ¹⁹F NMR spectrum.[7][8]

Experimental Protocols

The acquisition of high-quality NMR spectra for fluorinated compounds like 1,1,1-Trifluoro-2-iodoethane requires specific experimental considerations.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert is chosen. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically used for ¹H and ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or CFCl₃ is used.

NMR Instrument Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra.

-

Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a relatively low number of scans is often sufficient.

-

Visualizations

Spin-Spin Coupling in 1,1,1-Trifluoro-2-iodoethane

The following diagram illustrates the key spin-spin coupling interaction in the 1,1,1-Trifluoro-2-iodoethane molecule, which gives rise to the observed multiplicities in the NMR spectra.

Caption: Coupling between ¹H and ¹⁹F nuclei.

General Workflow for NMR Data Acquisition and Analysis

This diagram outlines the typical workflow for obtaining and interpreting NMR spectroscopic data for a chemical compound.

Caption: From sample to structure.

References

- 1. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 13C NMR spectrum [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Trifluoroethyl Moiety in Modern Drug Discovery: An In-depth Technical Guide to the Applications of 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the trifluoroethyl group (-CH2CF3) has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity.[][2] A key reagent enabling the introduction of this valuable functional group is 1,1,1-Trifluoro-2-iodoethane (CF3CH2I), a versatile and reactive building block.[3] This technical guide provides a comprehensive overview of the applications of 1,1,1-Trifluoro-2-iodoethane in medicinal chemistry, detailing key synthetic methodologies, quantitative data, and the impact of the trifluoroethyl group on biological targets and signaling pathways.

Synthetic Applications of 1,1,1-Trifluoro-2-iodoethane

1,1,1-Trifluoro-2-iodoethane serves as a primary source of the trifluoroethyl group in a variety of organic transformations. Its utility stems from the polarized C-I bond, which facilitates both nucleophilic substitution and radical-based reactions. Key synthetic strategies are outlined below.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust and versatile method for the formation of carbon-carbon bonds. 1,1,1-Trifluoro-2-iodoethane is an excellent coupling partner in several palladium-catalyzed reactions for the synthesis of trifluoroethylated aromatic and acetylenic compounds.

Trifluoroethylation of Arylboronic Acids: A significant application is the Suzuki-Miyaura-type cross-coupling with arylboronic acids and their esters. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance, providing access to a wide array of trifluoroethylarenes with good to excellent yields.[4][5][6]

Trifluoroethylation of Terminal Alkynes: The Sonogashira-type coupling of 1,1,1-Trifluoro-2-iodoethane with terminal alkynes provides a direct route to trifluoroethylated acetylenes. This method is compatible with a range of functional groups, making it a valuable tool for the synthesis of complex molecules.[7]

Table 1: Palladium-Catalyzed Trifluoroethylation Reactions with 1,1,1-Trifluoro-2-iodoethane

| Substrate Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic Acids | Pd₂(dba)₃ | K₃PO₄ | CH₃CN | Room Temp | up to 82 | [5][6] |

| Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | up to 92 | [4] |

| Arylboronic Esters | [Pd(dppf)Cl₂] | K₃PO₄ | Toluene/H₂O | 100 | 83 | [4] |

| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | Good to Excellent | [7] |

Copper-Catalyzed Trifluoroethylation

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the trifluoroethylation of various substrates. These methods are particularly useful for the synthesis of trifluoroethyl-substituted heterocycles and trifluoroethylarenes.[8][9][10][11]

Synthesis of Trifluoroethyl-Substituted Benzofused Heterocycles: A notable application is the one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles. These reactions proceed with moderate to excellent yields and demonstrate the utility of copper catalysis in constructing complex heterocyclic scaffolds.[10]

Table 2: Copper-Catalyzed Trifluoroethylation Reactions

| Substrate Type | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Salicylaldehyde p-tosylhydrazones | CuCl | DBU | DMF | 100 | up to 93 | [10] |

| Aryl Halides (with S₈) | CuI | DMSO | 120 | Good to Excellent | [8] |

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. 1,1,1-Trifluoro-2-iodoethane is an effective precursor for the trifluoroethyl radical (•CH₂CF₃), which can then be used to functionalize alkenes.[12][13][14][15]

Difunctionalization of Alkenes: This strategy allows for the concomitant introduction of a trifluoroethyl group and another functional group across a double bond, providing rapid access to complex molecular architectures.[13]

Table 3: Photoredox-Catalyzed Trifluoroethylation of Alkenes

| Alkene Substrate | Photocatalyst | Additive | Solvent | Yield (%) | Reference |

| Styrenes | fac-[Ir(ppy)₃] | Hantzsch Ester | CH₃CN | Moderate to High | [14] |

| Alkenes | Ru(bpy)₃Cl₂ | DCE | 40 | [16] |

Synthesis of Other Fluorinated Building Blocks

Beyond direct trifluoroethylation, 1,1,1-Trifluoro-2-iodoethane is a valuable precursor for other fluorinated synthons. A notable example is the synthesis of 1,1-difluoroallenes, which are versatile intermediates for the preparation of various fluorinated molecules.[17]

Table 4: Synthesis of 1,1-Difluoroallenes

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aldehyde/Ketone | 1) 1,1,1-Trifluoro-2-iodoethane, LDA; 2) Ac₂O | THF | -93 to 0 | Good | [17] |

| 3,3-Difluoro-2-iodoallylic acetate (B1210297) | Zn | DMF | Room Temp | 86 | [17] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids

Materials:

-

Arylboronic acid (1.0 equiv)

-

1,1,1-Trifluoro-2-iodoethane (1.5 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

-

To an oven-dried Schlenk tube, add the arylboronic acid, Pd₂(dba)₃, and K₃PO₄.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous acetonitrile via syringe.

-

Add 1,1,1-Trifluoro-2-iodoethane via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated arene.

Impact on Medicinal Chemistry and Drug Design

The introduction of a trifluoroethyl group can significantly enhance the therapeutic potential of a drug candidate.

Enhancement of Pharmacokinetic Properties

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethyl group are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and less frequent dosing.[][2]

-

Lipophilicity: The trifluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[18][19]

Modulation of Biological Activity

The trifluoroethyl group can influence the binding affinity and selectivity of a drug for its biological target. Its electron-withdrawing nature and steric bulk can lead to more favorable interactions within the binding pocket of an enzyme or receptor.[18][20]

Table 5: Biological Activity of Trifluoroethyl-Containing Compounds

| Compound Class | Target | Key Findings | Reference |

| Kinase Inhibitors | Abl, Kit | Analogues of nilotinib (B1678881) with a trifluoromethyl group showed potent inhibitory activity. The trifluoromethyl group was found to be important for binding to the Abl kinase. | [20] |

| Antiviral Agents | Various Viruses | Trifluoromethylated sesquiterpenoids have demonstrated notable antiviral properties. | [8] |

Trifluoroethylated Compounds in Signaling Pathways

Many modern therapeutics, particularly in oncology, function by inhibiting specific signaling pathways that are dysregulated in disease states. The trifluoroethyl group is a common feature in many kinase inhibitors that target these pathways.

Targeting the EGFR and PI3K/Akt/mTOR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways are critical for cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.[][21][22][23][24][25][26][27][28][29][30][31] Small molecule kinase inhibitors, often containing trifluoroethyl or trifluoromethyl groups, are designed to block the ATP-binding site of kinases within these pathways, thereby inhibiting their function and downstream signaling.

References

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. innospk.com [innospk.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed trifluoroethylation of terminal alkynes with 1,1,1-trifluoro-2-iodoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]

- 16. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 22. mdpi.com [mdpi.com]

- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 26. Design, synthesis, and biological evaluation of new B-RafV600E kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 28. drugs.com [drugs.com]

- 29. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

The Strategic Integration of 1,1,1-Trifluoro-2-iodoethane in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated moieties into agrochemical candidates is a proven strategy for enhancing their efficacy, metabolic stability, and overall performance. Among the various fluorinating agents, 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) has emerged as a versatile and potent reagent for the introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) group. This technical guide provides an in-depth analysis of the application of 1,1,1-trifluoro-2-iodoethane in the synthesis of modern agrochemicals, presenting key reaction methodologies, quantitative data, and detailed experimental protocols to support researchers in this dynamic field.

Core Applications in Agrochemical Synthesis

1,1,1-Trifluoro-2-iodoethane is primarily utilized as a trifluoroethylating agent, enabling the incorporation of the -CH₂CF₃ group into a wide range of molecular scaffolds. This moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. The principal applications in agrochemical synthesis involve the formation of carbon-heteroatom bonds, leading to the creation of trifluoroethyl ethers, thioethers, and N-trifluoroethylated compounds, which are key structural motifs in various pesticides.

S-Trifluoroethylation for Acaricide Development

A notable application of 1,1,1-trifluoro-2-iodoethane is in the synthesis of acaricides, as exemplified by the development of novel phenylpiperazine derivatives. The introduction of a 2,2,2-trifluoroethylthio group has been shown to be a critical component for the biological activity of these compounds.

A key synthetic step involves the S-alkylation of a substituted benzenethiol (B1682325) with 1,1,1-trifluoro-2-iodoethane. This reaction proceeds readily to afford the corresponding 2,2,2-trifluoroethyl thioether, a crucial intermediate in the synthesis of the final acaricidal product.[1]

Table 1: Synthesis of a Phenylpiperazine Acaricide Intermediate via S-Trifluoroethylation [1]

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-fluoro-5-amino-2-methylbenzenethiol | 1,1,1-Trifluoro-2-iodoethane | 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | S-alkylation |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following section provides a representative experimental protocol for the S-trifluoroethylation reaction in the synthesis of an acaricide intermediate.

Synthesis of 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline[1]

Experimental Protocol:

A solution of 4-fluoro-5-amino-2-methylbenzenethiol is reacted with 2,2,2-trifluoroethyl iodide to yield 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline. This intermediate is then further functionalized to produce the final phenylpiperazine acaricide. The reaction of the benzenethiol derivative with 2,2,2-trifluoroethyl iodide is a key step in this synthesis.[1]

Reaction Pathways and Workflows

Visualizing the synthetic routes and reaction mechanisms is essential for understanding the logical flow of the chemical transformations. The following diagrams, generated using the DOT language, illustrate key processes in the application of 1,1,1-trifluoro-2-iodoethane.

Conclusion

1,1,1-Trifluoro-2-iodoethane stands out as a critical building block in the design and synthesis of next-generation agrochemicals. Its ability to efficiently introduce the 2,2,2-trifluoroethyl moiety into diverse molecular architectures provides a powerful tool for medicinal chemists to enhance the biological activity and pharmacokinetic properties of new pesticide candidates. The methodologies and data presented in this guide underscore the strategic importance of this reagent and offer a solid foundation for further research and development in the field of agrochemical synthesis.

References

An In-depth Technical Guide to the Safety and Handling of 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,1-Trifluoro-2-iodoethane (CAS No. 353-83-3), a critical reagent in organic synthesis and pharmaceutical development. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing potential health and environmental risks.

Chemical and Physical Properties

1,1,1-Trifluoro-2-iodoethane is a colorless to light red liquid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂F₃I | [3][4] |

| Molecular Weight | 209.94 g/mol | [4][5] |

| Appearance | Clear, colorless to light red liquid | [1][2] |

| Boiling Point | 54.8 °C | [4] |

| Density | 2.13 g/mL at 25 °C | [4] |

| Vapor Pressure | 272.9 hPa at 20 °C; 1005.0 hPa at 55 °C | [2] |

| Flash Point | 53-55 °C | [2] |

| Refractive Index | n20/D 1.401 | [4] |

| Stability | Chemically stable under standard ambient conditions.[1] Contains copper as a stabilizer.[4] | [1][4] |

Hazard Identification and Classification

1,1,1-Trifluoro-2-iodoethane is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Toxicology

The chemical, physical, and toxicological properties of 1,1,1-Trifluoro-2-iodoethane have not been thoroughly investigated.[1][6] No specific LD50 or LC50 data are currently available.[2] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation upon exposure.[1][5]

Occupational Exposure Limits

There are no specific occupational exposure limits established for 1,1,1-Trifluoro-2-iodoethane by major regulatory bodies like OSHA.[1] For halogenated anesthetic gases, which share structural similarities, NIOSH recommends a ceiling limit of 2 ppm (15 mg/m3) over one hour.[7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.

| Precaution | Details |

| Ventilation | Use only outdoors or in a well-ventilated area.[1][6] Ensure eyewash stations and safety showers are close to the workstation.[6] |

| Personal Hygiene | Wash hands and face thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[9] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[2] Wear protective clothing to prevent skin contact.[1] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[9] Use a dust mask type N95 (US) for vapors or mists.[4] |

Storage and Disposal

| Procedure | Details |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Recommended storage temperature is 2 - 8 °C.[1][2] Store locked up.[1] Keep away from strong oxidizing agents.[1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Do not let the product enter drains.[1] |

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth.[8] Immediately make the victim drink water (two glasses at most).[1] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[8] |

Fire and Explosion Hazards

1,1,1-Trifluoro-2-iodoethane is a combustible liquid.[1]

| Hazard | Details |

| Flash Point | 53-55 °C[2] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Hazardous Combustion Products | Carbon oxides, Hydrogen fluoride, Hydrogen iodide.[1][2] |

| Firefighting Instructions | Wear self-contained breathing apparatus for firefighting if necessary.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action |

| Personal Precautions | Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] |

| Methods for Cleaning Up | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6] |

Experimental Protocols for Toxicity Assessment

While specific toxicity data for 1,1,1-Trifluoro-2-iodoethane is limited, the following OECD guidelines describe the standardized methods for assessing the acute toxicity of chemicals.

Acute Oral Toxicity - OECD Guidelines 420, 423, and 425

These guidelines provide three distinct methods for determining the acute oral toxicity of a substance.[1]

-

Objective: To determine the LD50 (the dose that is lethal to 50% of the test animals) and to identify doses that cause overt toxicity.

-

Test Animals: Typically rats or mice.

-

Procedure (General): The test substance is administered orally by gavage to fasted animals.[1]

-

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The dose for the next animal is adjusted up or down based on the outcome for the previously dosed animal.

-

OECD 423 (Acute Toxic Class Method): A stepwise procedure where three animals are used at each step. The starting dose is selected from a series of predefined dose levels. The outcome (mortality or survival) determines whether a higher or lower dose is tested next.

-

OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each subsequent animal is adjusted up or down by a constant factor depending on the previous outcome. This method is designed to estimate the LD50 with a smaller number of animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[9] A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing acute toxicity following dermal application.

-

Objective: To determine the dermal LD50 and identify signs of toxicity.

-

Test Animals: Typically rats, rabbits, or guinea pigs.

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.[10][11] A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[10]

-

Observations: Animals are observed for signs of toxicity and skin reactions at the application site for 14 days.[10] Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.[10]

Acute Inhalation Toxicity - OECD Guideline 403

This guideline describes the method for evaluating toxicity from inhalation exposure.

-

Objective: To determine the LC50 (the concentration in air that is lethal to 50% of the test animals) and to assess local and systemic toxic effects.[2]

-

Test Animals: Typically rats.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.[2][4] A range-finding study is followed by a main study with multiple concentration groups.

-

Observations: Animals are monitored for clinical signs of toxicity during and after exposure for a 14-day observation period.[2] Body weights are recorded, and a full necropsy is performed on all animals.[4]

Skin Irritation/Corrosion - OECD Guideline 439 (In Vitro)

This in vitro method uses reconstructed human epidermis (RhE) models to assess skin irritation potential.

-

Objective: To identify substances that are irritant to the skin.

-

Method: A small amount of the test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[12]

Eye Irritation/Serious Eye Damage - OECD Guideline 492 (In Vitro)

This in vitro test uses reconstructed human cornea-like epithelium (RhCE) to predict eye irritation potential.

-

Objective: To identify substances that can cause serious eye damage or eye irritation.

-

Method: The test substance is applied to the surface of the RhCE tissue. After exposure, the tissue is rinsed and incubated.

-

Endpoint: Similar to the skin irritation test, cell viability is measured. A significant decrease in viability suggests the potential for eye irritation or damage.

Mandatory Visualizations

Logical Workflow for Chemical Spill Response

Caption: Workflow for responding to a chemical spill.

Exposure Routes and Potential Health Effects

Caption: Relationship between exposure routes and health effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. iivs.org [iivs.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane with various organic substrates. The introduction of the 2,2,2-trifluoroethyl group (-CH₂CF₃) is of significant interest in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] This document outlines two key palladium-catalyzed methodologies: the coupling with organoboronic acids/esters (Suzuki-Miyaura type) and the coupling with terminal alkynes (Sonogashira type), utilizing the readily available and cost-effective reagent 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I).[4][5][6]

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions with 1,1,1-trifluoro-2-iodoethane generally follow a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the palladium-catalyzed trifluoroethylation.

Trifluoroethylation of Arylboronic Acids and Esters

This protocol facilitates the formation of a C(sp²)-CH₂CF₃ bond, providing an efficient route to (2,2,2-trifluoroethyl)arenes. The method is notable for its mild reaction conditions and tolerance of various functional groups.[4]

Data Presentation

Table 1: Reaction Conditions and Yields for the Trifluoroethylation of Arylboronic Acids. [4]

| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Biphenyl | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 81 |

| 2 | 4-PhOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |

| 3 | 4-MeC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 72 |

| 4 | 4-MeOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 68 |

| 5 | 3-MeOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 71 |

| 6 | 2-Naphthyl | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 78 |

Note: This table presents a selection of representative data. For a more comprehensive substrate scope, refer to the original literature.[4]

Experimental Protocol

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Arylboronic acid or ester

-

1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (deionized)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the arylboronic acid (0.4 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 5 mol%), SPhos (0.068 mmol, 17 mol%), and Cs₂CO₃ (1.6 mmol, 4.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (3 mL) and water (133 μL) to the Schlenk tube.

-

Substrate Addition: Add 1,1,1-trifluoro-2-iodoethane (0.8 mmol, 2.0 equiv) to the reaction mixture via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the trifluoroethylation of arylboronic acids.

Trifluoroethylation of Terminal Alkynes

This protocol describes an efficient method for the formation of a C(sp)-CH₂CF₃ bond, yielding trifluoroethylated alkynes. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[6]

Data Presentation

Table 2: Reaction Conditions and Yields for the Trifluoroethylation of Terminal Alkynes. [6]

| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene (B28343) | 60 | 24 | 92 |

| 2 | 4-Tolylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 95 |

| 3 | 4-Methoxyphenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 91 |

| 4 | 4-Chlorophenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 85 |

| 5 | 1-Ethynyl-4-nitrobenzene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 78 |

| 6 | 1-Octyne | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 75 |

Note: This table presents a selection of representative data. For a more comprehensive substrate scope, refer to the original literature.[6]

Experimental Protocol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Terminal alkyne

-

1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.025 mmol, 5 mol%), XPhos (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) to a dry Schlenk tube.

-

Solvent and Reagent Addition: Add anhydrous toluene (2 mL) to the tube, followed by the terminal alkyne (0.5 mmol, 1.0 equiv).

-

Substrate Addition: Add 1,1,1-trifluoro-2-iodoethane (1.0 mmol, 2.0 equiv) to the reaction mixture.

-

Reaction: Seal the Schlenk tube and heat the mixture at 60 °C for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Safety Precautions

-

1,1,1-Trifluoro-2-iodoethane is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood.

-

Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Experimental Conditions for Trifluoroethylation of Arylboronic Acids

For researchers, scientists, and drug development professionals, this document provides detailed experimental conditions, protocols, and data for the trifluoroethylation of arylboronic acids. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, and offer step-by-step protocols for reproducible experimental setup.

Palladium-Catalyzed Trifluoroethylation

A notable method for the trifluoroethylation of arylboronic acids involves a palladium-catalyzed reaction using aryl(2,2,2-trifluoroethyl)iodonium triflates as the trifluoroethyl source.[1][2][3][4] This approach allows for the formation of trifluoroethyl arenes under mild conditions. The reaction outcome can be tuned towards either trifluoroethylation or arylation based on the choice of catalyst, solvent, and base.[1][2][3][4]

Quantitative Data Summary

The efficiency of the palladium-catalyzed trifluoroethylation is dependent on the electronic nature of the arylboronic acid, with electron-rich substrates generally providing better yields.[1][2][3]

Table 1: Palladium-Catalyzed Trifluoroethylation of Various Arylboronic Acids

| Entry | Arylboronic Acid | Trifluoroethylating Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 82 |

| 2 | 4-Methylphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 75 |

| 3 | [1,1'-Biphenyl]-4-ylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 69 |

| 4 | 4-Fluorophenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 56 |

Yields are for the isolated product. Data sourced from supporting information of cited literature where available. RT = Room Temperature.

Experimental Protocol: General Procedure for Palladium-Catalyzed Trifluoroethylation

This protocol is adapted from the work of Zhang and colleagues.[2]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Aryl(2,2,2-trifluoroethyl)iodonium triflate (1.1 equiv)

-

Pd₂(dba)₃ (10 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous CH₃CN

-

4 Å molecular sieves

-

Schlenk tube

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv), aryl(2,2,2-trifluoroethyl)iodonium triflate (0.22 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol%), K₃PO₄ (0.4 mmol, 2.0 equiv), and 4 Å molecular sieves.

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous CH₃CN (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, monitor the reaction by TLC or GC-MS.

-

Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated arene.

Copper-Mediated Trifluoromethylation (Analogous Protocol)

While direct copper-catalyzed trifluoroethylation protocols are less commonly detailed in the initial search results, copper-mediated trifluoromethylation of arylboronic acids is well-established and provides a valuable reference for developing similar methodologies.[5][6][7] These reactions often proceed under mild, room temperature conditions and are amenable to a benchtop setup.[5]

Quantitative Data Summary for Trifluoromethylation

The following table summarizes representative yields for the copper-mediated trifluoromethylation of various arylboronic acids.

Table 2: Copper-Mediated Trifluoromethylation of Arylboronic Acids

| Entry | Arylboronic Acid | Trifluoromethylating Reagent | Copper Source (equiv) | Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | [1,1'-Biphenyl]-4-ylboronic acid | NaSO₂CF₃/TBHP | CuCl (1) | - | - | DCM/MeOH/H₂O | 23 | 12 | 80 |

| 2 | 4-Methoxyphenylboronic acid | TMSCF₃ | Cu(OAc)₂ (1) | 1,10-phenanthroline (B135089) | CsF | Dioxane | RT | 1-4 | 95 |

| 3 | 4-Chlorophenylboronic acid | TMSCF₃ | Cu(OAc)₂ (1) | 1,10-phenanthroline | CsF | Dioxane | RT | 1-4 | 91 |

| 4 | 2-Naphthylboronic acid | NaSO₂CF₃/TBHP | CuCl (1) | - | - | DCM/MeOH/H₂O | 23 | 12 | 75 |

Yields are for the isolated product. Data sourced from multiple publications.[5][6] RT = Room Temperature.

Experimental Protocol: General Procedure for Copper-Mediated Trifluoromethylation

This protocol is a generalized procedure based on common methodologies.[5][6]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Trifluoromethylating reagent (e.g., TMSCF₃, 2.0 equiv)

-

Copper(II) acetate (1.0 equiv)

-

1,10-Phenanthroline (1.1 equiv)

-

Cesium fluoride (B91410) (2.0 equiv)

-

4 Å powdered molecular sieves

-

Anhydrous solvent (e.g., Dioxane)

-

Test tube with a Teflon-lined septum

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To a test tube equipped with a magnetic stir bar, add 4 Å powdered molecular sieves (250 mg) and cesium fluoride (2.0 mmol, 2.0 equiv).

-

Seal the vessel with a Teflon-lined septum, evacuate, and flame-dry under vacuum.

-

Allow the test tube to cool to room temperature and backfill with argon.

-

In a separate vial, add the arylboronic acid (1.0 mmol, 1.0 equiv), copper(II) acetate (1.0 mmol, 1.0 equiv), and 1,10-phenanthroline (1.1 mmol, 1.1 equiv).

-

Quickly add the contents of the vial to the test tube under a positive flow of argon.

-

Add the anhydrous solvent (5 mL) followed by the trifluoromethylating reagent (e.g., TMSCF₃, 2.0 mmol, 2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR.

-

Upon completion, dilute the reaction with a suitable solvent (e.g., diethyl ether) and filter through a pad of Celite.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the transition-metal-catalyzed trifluoroethylation of arylboronic acids.

Caption: Generalized workflow for trifluoroethylation of arylboronic acids.

This document provides a starting point for the trifluoroethylation of arylboronic acids. Researchers should consult the primary literature for further details and substrate-specific optimizations.

References

- 1. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Photoredox Catalysis Using 1,1,1-Trifluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) in visible-light photoredox catalysis. This reagent serves as an efficient source of the 2,2,2-trifluoroethyl radical (•CH₂CF₃), a valuable moiety for introduction into organic molecules to enhance their pharmacological properties, such as metabolic stability and binding affinity.[1]

Introduction